N-(1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzenesulfonamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzenesulfonamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzenesulfonamide typically involves the reaction of 2-aminobenzothiazole with 4-methyl-3-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Condensation: Aldehydes or ketones in the presence of an acid catalyst.
Major Products Formed
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted sulfonamides.
Condensation: Formation of Schiff bases.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the activity of enzymes essential for bacterial cell wall synthesis, leading to cell lysis and death. In anticancer research, it targets enzymes involved in DNA replication and repair, thereby inhibiting cancer cell growth and inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-4-chlorobenzenesulfonamide
- N-(1,3-benzothiazol-2-yl)-4-bromobenzenesulfonamide
- N-(1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonamide
Uniqueness
N-(1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzenesulfonamide is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity compared to its halogen-substituted counterparts. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S2/c1-9-6-7-10(8-12(9)17(18)19)23(20,21)16-14-15-11-4-2-3-5-13(11)22-14/h2-8H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXWYXFFBRBOTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3S2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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